
2-Amino-2-(4-isobutylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of phenylacetic acid, characterized by the presence of an amino group and a 2-methylpropyl substituent on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-isobutylbenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an amino group through reductive amination, using reagents such as ammonia or an amine and a reducing agent like sodium cyanoborohydride.
Introduction of Acetic Acid Moiety: The intermediate is then subjected to a Strecker synthesis, where it reacts with potassium cyanide and ammonium chloride to form the corresponding aminonitrile. This is followed by hydrolysis to yield the desired 2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid.
Industrial Production Methods
In industrial settings, the production of 2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Nitroso and nitro derivatives
Reduction: Amines and other reduced derivatives
Substitution: Nitrated, sulfonated, and halogenated products
科学的研究の応用
2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Phenylacetic Acid: Lacks the amino and 2-methylpropyl substituents, making it less versatile in certain applications.
2-Amino-2-phenylacetic Acid: Similar structure but without the 2-methylpropyl group, leading to different chemical and biological properties.
4-Isobutylphenylacetic Acid: Contains the 2-methylpropyl group but lacks the amino group, resulting in different reactivity and applications.
Uniqueness
2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid is unique due to the presence of both the amino group and the 2-methylpropyl substituent on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H17NO2/c1-8(2)7-9-3-5-10(6-4-9)11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) |
InChIキー |
MZMKXOUJCNUIEX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


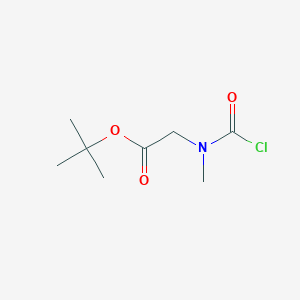
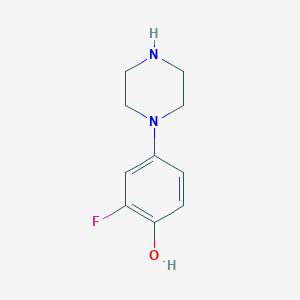
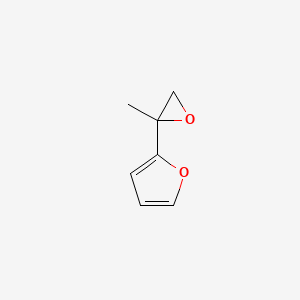
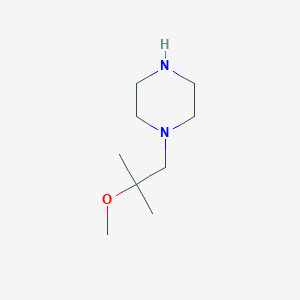

![1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine](/img/structure/B13612706.png)
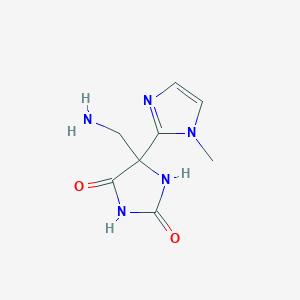


![Tert-butyl 4-[1-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13612742.png)




